[(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
説明
The compound [(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate is a highly glycosylated diterpene derivative. Its core structure consists of a methylidenetetracyclohexadecane skeleton, a kaurane-type tetracyclic diterpene, esterified with a glucopyranosyl moiety (β-D-glucopyranose) at the C-5 carboxylate group. The compound further features a branched oligosaccharide chain at C-13, comprising two additional oxane (pyranose) rings with multiple hydroxyl and hydroxymethyl substituents .
特性
IUPAC Name |
[(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20?,21?,22-,23?,24?,25+,26+,27+,28-,29?,30-,31+,32+,33-,35-,36-,37-,38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDUENGHJMELGK-GUOWNYGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@@](C3)(C(=C)C4)O[C@@H]5[C@@H]([C@H](C([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7C([C@H](C([C@H](O7)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-89-7 | |
| Record name | (4α)-β-D-glucopyranosyl 13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions: Stevioside can be extracted from Stevia rebaudiana leaves through various methods. One common method involves the use of solvent extraction, where the leaves are treated with water or alcohol to extract the glycosides . The extract is then purified using techniques such as ion exchange, adsorption, and chromatographic separation . Another method involves the use of chelating agents and ultrasonic extraction to enhance the yield and purity of stevioside .
Industrial Production Methods: In industrial settings, the production of stevioside involves large-scale cultivation of Stevia rebaudiana plants, followed by harvesting and drying of the leaves . The dried leaves are then subjected to extraction and purification processes to obtain high-purity stevioside . Advanced techniques such as membrane technology and high-pressure liquid chromatography are employed to ensure the quality and consistency of the final product .
化学反応の分析
Hydrolysis Reactions
The compound contains multiple hydrolyzable groups, including ester and glycosidic bonds.
-
Key Insight : The ester group at the carboxylate position (C-5) is susceptible to hydrolysis under both acidic and alkaline conditions, yielding a carboxylic acid and a sugar alcohol . Glycosidic bonds between the tetracyclic core and sugar moieties (e.g., oxan-2-yl groups) hydrolyze in mild acid or via β-glucosidases, releasing the aglycone .
Oxidation Reactions
Hydroxyl and hydroxymethyl groups on the sugar moieties are prone to oxidation:
| Oxidizing Agent | Conditions | Products | Source |
|---|---|---|---|
| Periodic Acid | Aqueous, room temperature | Cleavage of vicinal diols to dialdehydes | |
| NaIO₄ | Mild acidic conditions | Oxidative ring opening of sugar units |
-
Example : The vicinal diol in the [(2S,3R,4S,5S,6R)-oxan-2-yl] subunit undergoes cleavage with NaIO₄, forming aldehyde intermediates .
Acetylation and Etherification
Free hydroxyl groups on the sugar and tetracyclic core can undergo derivatization:
| Reagent | Conditions | Products | Source |
|---|---|---|---|
| Acetic Anhydride | Pyridine, reflux | Acetylated hydroxyl groups | |
| Methyl Iodide | Ag₂O, DMF | Methyl ether derivatives |
-
Note : Acetylation is commonly used to stabilize reactive hydroxyl groups during synthetic modifications .
Enzymatic Modifications
Glycosyltransferases and hydrolases interact with the compound’s sugar subunits:
| Enzyme | Action | Outcome | Source |
|---|---|---|---|
| β-Glucosidase | Hydrolyzes terminal glucose residues | Release of aglycone | |
| Glycosyltransferase | Adds sugar units to hydroxyl groups | Extended oligosaccharide chains |
Thermal Degradation
Under elevated temperatures (>150°C), the compound undergoes pyrolysis:
科学的研究の応用
Pharmaceutical Applications
- Antioxidant Properties : Research indicates that compounds with similar structures exhibit significant antioxidant activities. These properties can be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
- Anti-inflammatory Effects : The compound may have potential as an anti-inflammatory agent. Studies have shown that related compounds can inhibit inflammatory pathways and cytokine production . This could lead to applications in treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : There is evidence that similar glycosidic compounds possess antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics or preservatives for food products .
- Drug Delivery Systems : The unique structural features of this compound could be utilized in drug delivery systems. Its ability to form stable complexes with drugs may enhance the bioavailability and targeted delivery of therapeutic agents .
Agricultural Applications
- Plant Growth Regulators : Compounds with similar glycosidic structures have been studied for their effects on plant growth and development. They may act as plant growth regulators, promoting root development and increasing crop yields .
- Natural Pesticides : The antimicrobial properties of this compound could be leveraged to develop natural pesticides that are less harmful to the environment compared to synthetic chemicals.
Food Science Applications
- Natural Sweeteners : The compound may serve as a natural sweetener due to its structural similarity to known sweetening agents like stevioside. This application is particularly relevant in the formulation of low-calorie food products .
- Flavor Enhancers : Its potential ability to enhance flavor profiles could be explored in the food industry, providing a natural alternative to artificial flavor enhancers .
Case Studies and Research Findings
作用機序
ステビオシドは、さまざまな分子標的と経路を通じて効果を発揮します 。 主要なメカニズムの1つは、DNA複製と修復に関与する重要な酵素であるDNAポリメラーゼとヒトDNAトポイソメラーゼIIの阻害です 。 この阻害は、癌細胞の増殖の抑制につながる可能性があります .
さらに、ステビオシドは、核因子-κB(NF-κB)とマイトジェン活性化プロテインキナーゼ(MAPK)経路の活性を調節することが示されています 。 これらの経路は、炎症とアポトーシスの調節において重要な役割を果たし、ステビオシドによるこれらの経路の調節は、炎症の軽減と抗酸化能力の向上につながります .
6. 類似化合物の比較
ステビオシドは、レバウディオサイドA、レバウディオサイドB、レバウディオサイドC、レバウディオサイドD、レバウディオサイドF、ドゥルコサイドA、ルブソサイド、ステビオールバイオサイドなどの他のステビオール配糖体と比較されることが多いです 。 これらの化合物はすべて、類似の化学構造と甘味特性を共有していますが、ステビオシドは、ステビア・レバウディアナの葉における高濃度と独特の薬理学的効果によって特徴付けられます .
類似化合物:
- レバウディオサイドA
- レバウディオサイドB
- レバウディオサイドC
- レバウディオサイドD
- レバウディオサイドF
- ドゥルコサイドA
- ルブソサイド
- ステビオールバイオサイド
ステビオシドは、ステビアの葉における高濃度と十分に文書化された健康上の利点により際立っており、さまざまな用途における推奨される選択肢となっています .
類似化合物との比較
Key Structural Features:
- Aglycone : A tetracyclic diterpene with a methylidene group at C-14 and methyl groups at C-5 and C-7.
- Glycosylation: A β-D-glucopyranosyl unit esterified at the C-5 carboxylate. A disaccharide substituent at C-13: a β-D-glucopyranose linked to a 4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl group, which is further substituted with another β-D-glucopyranose.
- Molecular Weight : Estimated >1,200 g/mol based on analogous compounds .
Comparison with Similar Compounds
The target compound belongs to a class of diterpene glycosides, which are notable for their structural complexity and diverse bioactivities. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Differences:
Core Structure :
- The target compound and Rubusoside share a diterpene backbone but differ in oxidation states and substituents. Rubusoside lacks the methylidene group and disaccharide chain .
- I1Aesc () is a triterpene with distinct pentacyclic geometry, limiting direct functional comparability.
Glycosylation Complexity :
- The target compound’s branched disaccharide chain at C-13 enhances hydrophilicity compared to Rubusoside’s single glucose unit. This may improve solubility but reduce membrane permeability .
- The gallate ester () has minimal glycosylation, favoring rapid metabolic clearance.
Bioactivity: Rubusoside’s sweetening potency (500× sucrose) is attributed to its glucosyl-kaurane interaction with taste receptors, a trait likely shared by the target compound due to structural homology .
Research Findings:
生物活性
The compound [(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate is a complex polyphenolic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The compound is characterized by its intricate structure which includes multiple hydroxyl groups and oxane rings. Its molecular formula is with a molecular weight of approximately 796.98 g/mol. The stereochemistry of the molecule contributes to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 796.98 g/mol |
| Functional Groups | Hydroxyl groups, oxane rings |
| Stereochemistry | Multiple chiral centers |
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties , which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in managing inflammatory diseases. In vitro studies demonstrated that it can suppress the activation of NF-kB pathways in macrophages stimulated by lipopolysaccharides (LPS) .
Immunomodulatory Effects
Studies have highlighted the compound's ability to enhance immune responses by promoting T-cell and B-cell proliferation. This immunomodulatory effect could be beneficial in conditions where immune enhancement is desired .
Anti-diabetic Properties
In animal models of diabetes, the compound has been reported to lower blood glucose levels and reduce markers of oxidative stress associated with diabetic nephropathy. It also inhibits the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound against neurodegenerative diseases. It may help in mitigating neuronal damage through its antioxidant properties and modulation of inflammatory pathways .
Case Studies and Research Findings
- Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative stress markers in rat models subjected to induced oxidative damage.
- Inflammation Inhibition : In vitro studies showed that treatment with this compound led to a marked decrease in the secretion of inflammatory cytokines from LPS-stimulated macrophages.
- Diabetes Management : A study involving diabetic rats revealed that administration of this compound resulted in a significant decrease in blood glucose levels and improvement in renal function markers.
Q & A
Q. How can the stereochemical configuration of this compound be experimentally verified?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve absolute stereochemistry. For dynamic structural analysis, combine nuclear Overhauser effect spectroscopy (NOESY) with density functional theory (DFT) calculations to confirm spatial arrangements of hydroxyl and methyl groups. Polarimetry and circular dichroism (CD) can validate optical activity .
Q. What are the recommended protocols for synthesizing this compound with high purity?
- Methodology : Employ stepwise glycosylation to assemble the oligosaccharide moieties, monitoring each step via HPLC-MS. Use protecting groups (e.g., acetyl or benzyl) for hydroxyls to control regioselectivity. Final purification requires reverse-phase chromatography (C18 column) with a water-acetonitrile gradient, followed by lyophilization. Purity ≥95% can be confirmed via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can initial bioactivity screening be designed to assess its pharmacological potential?
- Methodology : Conduct cell-based assays (e.g., MTT for cytotoxicity) across cancer (HeLa, MCF-7) and normal cell lines (HEK293). Pair this with enzyme inhibition studies (e.g., acetylcholinesterase for Alzheimer’s relevance) at concentrations of 1–100 μM. Use LC-MS to track metabolite formation in vitro. Compare results with structurally related glycosides (e.g., crocin derivatives) to identify structure-activity trends .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology : Perform meta-analysis of existing data to identify variables (e.g., cell line heterogeneity, assay conditions). Replicate experiments under standardized protocols (e.g., ISO 10993 for cytotoxicity). Use multivariate statistical tools (PCA or PLS-DA) to isolate confounding factors. Cross-validate findings with in silico models (e.g., molecular docking against target proteins like amyloid-beta) .
Q. How can non-covalent interactions critical to its mechanism be characterized?
- Methodology : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD) with proteins. Complement this with quantum mechanics/molecular mechanics (QM/MM) simulations to map hydrogen-bonding and π-stacking interactions. Synchrotron radiation can enhance X-ray crystallography resolution for ligand-protein complexes .
Q. What experimental design optimizes synthesis yield while minimizing side products?
- Methodology : Implement a Design of Experiments (DoE) approach, varying temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%). Use Bayesian optimization to prioritize high-yield conditions. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Response surface methodology (RSM) identifies optimal parameters .
Q. How can computational models predict its metabolic stability in vivo?
- Methodology : Develop a pharmacokinetic model using software like GastroPlus. Input parameters include logP (measured via shake-flask method), plasma protein binding (ultrafiltration assay), and CYP450 inhibition data (fluorometric assays). Validate predictions with in vivo rodent studies, analyzing plasma samples via LC-MS/MS at 0–24 h post-administration .
Data Analysis and Validation
Q. What statistical methods are robust for analyzing dose-response relationships in its bioactivity?
- Methodology : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC50/IC50 with 95% confidence intervals. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use bootstrapping to assess reproducibility in small datasets (n < 6) .
Q. How can structural analogs be rationally designed to enhance solubility without compromising activity?
- Methodology : Perform fragment-based drug design (FBDD) to replace hydrophobic moieties with polar groups (e.g., -OH, -COOH). Predict solubility via Hansen solubility parameters (HSPiP software). Synthesize derivatives via solid-phase peptide synthesis (SPPS) for rapid iteration. Validate solubility via nephelometry and parallel artificial membrane permeability assay (PAMPA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
